Prunin, also known as naringenin-7-O-β-d-glucoside, is a naturally occurring flavonoid glycoside primarily found in citrus fruits, particularly grapefruit, and other plant species like Prunus davidiana and Poncirus trifoliata. [, , ] It is categorized as a flavanone glycoside, meaning it belongs to the flavonoid family and has a sugar molecule (glucose in this case) attached to its base structure. Prunin plays a significant role in scientific research due to its diverse biological activities and potential applications in various fields.
Prunin is sourced from citrus fruits, particularly grapefruit. It falls under the classification of flavonoids, which are polyphenolic compounds widely recognized for their health-promoting properties. In terms of chemical classification, prunin can be categorized as:
The synthesis of prunin typically involves enzymatic hydrolysis of naringin using naringinase, an enzyme that exhibits both α-L-rhamnosidase and β-D-glucosidase activities. The process can be optimized through various methods:
The purification of naringinase typically involves ion exchange chromatography followed by gel permeation chromatography. This two-step purification process helps isolate the active enzyme while minimizing loss of activity . Recent studies have shown that using immobilized enzymes on materials like reduced graphene oxide can lead to significantly higher production rates and stability compared to free enzymes .
Prunin has a complex molecular structure characterized by its flavonoid backbone and sugar moiety. The molecular formula for prunin is C_21H_20O_10, indicating it contains 21 carbon atoms, 20 hydrogen atoms, and 10 oxygen atoms.
The structure can be represented as follows:
Prunin undergoes various chemical reactions primarily through hydrolysis and oxidation processes. The key reactions include:
The reaction mechanism involves the cleavage of glycosidic bonds in naringin by the action of naringinase, leading to the release of rhamnose and formation of prunin .
The mechanism by which prunin exerts its biological effects includes:
Studies indicate that prunin exhibits lower bitterness compared to its precursor naringin when tested against human bitter taste receptors . This reduction in bitterness enhances its palatability while retaining health benefits.
Relevant data suggests that prunin maintains its structural integrity during typical food processing conditions .
Prunin has several scientific uses, including:
Prunin (systematic IUPAC name: (2S)-5-Hydroxy-2-(4-hydroxyphenyl)-7-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2,3-dihydro-4H-1-benzopyran-4-one) is a flavanone glycoside with the molecular formula C₂₁H₂₂O₁₀ and a molar mass of 434.397 g·mol⁻¹ [1] [8]. Its structure comprises a flavanone core (naringenin) linked to a β-D-glucose moiety via an O-glycosidic bond at the C-7 position of the A-ring [1] [2]. The flavanone backbone features three rings: the A-ring (containing hydroxyl groups at C-5 and C-7), the C-ring (central pyran ring with an oxygen atom and a chiral center at C-2), and the B-ring (4-hydroxyphenyl group) [2]. The glucose unit adopts a pyranose configuration, with its anomeric carbon forming a β-1,4-glycosidic linkage. This configuration is critical for molecular stability and biological interactions, as the hydroxyl groups on the B-ring engage in hydrogen bonding and π-π stacking with cellular targets like tyrosine kinases [2] [8]. The chiral center at C-2 confers stereospecificity, influencing protein binding and metabolic processing [4].
Prunin is the monoglucosyl derivative of naringenin and an intermediate in the metabolism of naringin (naringenin-7-O-neohesperidoside). Unlike naringin, which contains a disaccharide (neohesperidose: glucose + rhamnose), prunin possesses a single glucose unit, drastically altering its physicochemical behavior [6] [9]. This structural difference results in prunin exhibiting 7.6-fold higher water solubility than naringin at 25°C (Table 1) [4] [9]. While naringin contributes to citrus bitterness, prunin is less bitter due to the absence of rhamnose [6]. Biochemically, prunin retains the HMG-CoA reductase inhibitory activity of naringin but shows improved membrane permeability compared to its aglycone, naringenin [8]. Among citrus flavonoids, prunin shares structural similarities with hesperetin-7-O-glucoside but differs in the B-ring substitution pattern (prunin: 4′-hydroxyl; hesperetin: 3′-methoxy-4′-hydroxyl) [2].
Table 1: Comparative Physicochemical Properties of Prunin and Related Flavonoids
Property | Prunin | Naringin | Naringenin |
---|---|---|---|
Molecular Weight | 434.4 g/mol | 580.5 g/mol | 272.3 g/mol |
Glycosylation | Monoglucoside | Rutinoside | Aglycone |
Water Solubility | High (7.6× naringin) | Low | Very low |
Primary Source | Citrus peels, Prunus spp. | Immature citrus | Citrus fruits |
Prunin occurs naturally in plants of the Prunus genus (e.g., cherries, plums, apricots) and immature citrus fruits (e.g., grapefruit, lime) [1] [2]. In Prunus domestica (plums), prunin accumulates in seeds and skins, contributing to antioxidant defenses [2] [8]. Citrus fruits like Citrus aurantium (bitter orange) and C. paradisi (grapefruit) show high prunin levels during early developmental stages, where it serves as a biosynthetic precursor to naringin and neohesperidin [1] [6]. Tomatoes (Solanum lycopersicum) also contain detectable prunin, though at lower concentrations than citrus [1]. Medicinal plants like Podocarpus macrophyllus heartwoods are additional sources [8].
Table 2: Natural Sources and Relative Abundance of Prunin
Source | Plant Part | Relative Abundance |
---|---|---|
Cherry (Prunus avium) | Skin, Seeds | High |
Plum (Prunus domestica) | Skin, Seeds | High |
Grapefruit (Citrus paradisi) | Immature fruit peel | Moderate to High |
Tomato (Solanum lycopersicum) | Fruit | Low |
Almond (Prunus dulcis) | Seeds | Moderate |
Prunin biosynthesis occurs via the phenylpropanoid pathway (Figure 1). Chalcone synthase (CHS), a type III polyketide synthase, catalyzes the condensation of 4-coumaroyl-CoA with three malonyl-CoA molecules to form naringenin chalcone [3] [7] [10]. This reaction involves sequential decarboxylation, Claisen condensation, and cyclization at the CHS active site, coordinated by catalytic residues (Cys¹⁶⁴, Phe²¹⁵, His³⁰³, Asn³³⁶ in alfalfa CHS2) [7]. Chalcone isomerase (CHI) then isomerizes naringenin chalcone to (2S)-naringenin [10]. UDP-glucose-dependent glucosyltransferases (UGTs) subsequently glycosylate naringenin at C-7 to yield prunin [2] [6]. In citrus, prunin can also derive from naringin hydrolysis via α-L-rhamnosidases, which cleave the terminal rhamnose from naringin’s rutinoside moiety [6] [9]. Enzymes like naringinase (an enzyme complex with α-L-rhamnosidase and β-D-glucosidase activities) facilitate this conversion industrially [6].
Figure 1: Biosynthetic Pathway to PruninPhenylalanine → (PAL) → Cinnamic acid → (C4H) → p-Coumaric acid → (4CL) → p-Coumaroyl-CoA↓p-Coumaroyl-CoA + 3 Malonyl-CoA → (CHS) → Naringenin Chalcone → (CHI) → (2S)-Naringenin↓(2S)-Naringenin + UDP-Glucose → (UGT) → Prunin
Prunin exhibits markedly enhanced hydrophilicity compared to its precursors, with a solubility of 1.36 mg/mL in water at 25°C—7.6-fold higher than naringin and 12-fold higher than naringenin [4] [9]. This property stems from its glucoside moiety, which increases hydrogen bonding with water molecules. In methanol-water cosolvent systems (e.g., 20% methanol), solubility further improves to >5 mg/mL, enabling efficient enzymatic bioconversion at industrially relevant scales [9]. Prunin demonstrates stability across pH 5.5–8.0 but undergoes hydrolysis under acidic conditions (pH < 3) or via gut microbiota β-glucosidases, releasing naringenin [6] [8]. Thermal stability assays show prunin degradation above 60°C, though glycosylation protects against oxidative degradation compared to aglycones [9].
Glycosylation profoundly influences prunin’s pharmacokinetics. As a polar molecule, prunin requires enzymatic deglycosylation for cellular uptake. Intestinal β-glucosidases and microbiota hydrolyze prunin to naringenin, which is absorbed via passive diffusion [4] [6]. However, prunin itself can be absorbed intact through glucose transporters (e.g., SGLT1) in the small intestine, albeit slower than aglycones [2] [4]. Once absorbed, prunin undergoes hepatic phase II metabolism (glucuronidation/sulfation) before distribution to tissues [2]. The glucoside moiety reduces membrane permeability but enhances solubility-mediated absorption, resulting in higher plasma concentrations than naringenin in in vitro models [4] [8]. Nanoformulations (e.g., lipid-based carriers) have been proposed to bypass these limitations by improving intestinal permeability and protecting against premature hydrolysis [2] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7